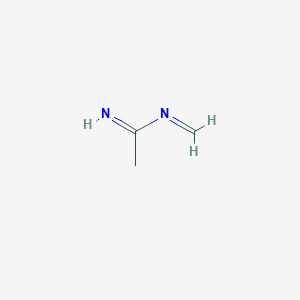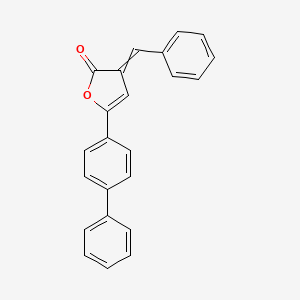
5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes chloro, methoxy, and hydroxy functional groups attached to a benzamide core. It has been studied for its biological activities, particularly in the context of its effects on Mycobacterium tuberculosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-chloro-4-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chloro groups could result in various substituted derivatives .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism by which 5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide exerts its effects involves the depletion of intracellular thiols in Mycobacterium tuberculosis. This compound forms covalent adducts with free thiols, leading to dysregulation of redox homeostasis and ultimately bacterial cell death. The formation of a disulfide bond between the compound and reduced glutathione has been observed, supporting this mechanism .
類似化合物との比較
Similar Compounds
5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-methylsulfonylpyrimidine-4-carboxamide (AC2P36): This compound also targets Mycobacterium tuberculosis by depleting intracellular thiols and has shown similar pH-selective activity.
3-Chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide: A structurally related compound with similar functional groups.
Uniqueness
5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively kill Mycobacterium tuberculosis at acidic pH by targeting thiol homeostasis sets it apart from other compounds .
特性
CAS番号 |
634186-50-8 |
|---|---|
分子式 |
C14H11Cl2NO3 |
分子量 |
312.1 g/mol |
IUPAC名 |
5-chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C14H11Cl2NO3/c1-20-13-5-3-9(7-11(13)16)17-14(19)10-6-8(15)2-4-12(10)18/h2-7,18H,1H3,(H,17,19) |
InChIキー |
NNCRZZGONOMERZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12592562.png)




![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol](/img/structure/B12592578.png)

